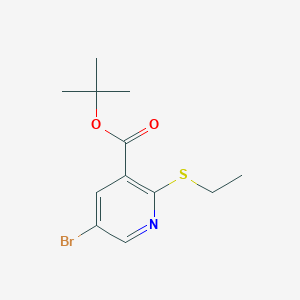

5-Bromo-2-ethylsulfanyl-nicotinic acid tert-butyl ester

Overview

Description

“5-Bromo-2-ethylsulfanyl-nicotinic acid tert-butyl ester” is a chemical compound. It is a type of tert-butyl ester, which are commonly used in organic chemistry as protecting groups .

Synthesis Analysis

The synthesis of tert-butyl esters like “this compound” often involves the use of reagents such as dicyclohexylcarbodiimide (DCC) in the Steglich Esterification process . This process allows the conversion of sterically demanding and acid labile substrates .Chemical Reactions Analysis

Tert-butyl esters are known for their stability to basic hydrolysis but are labile to acid hydrolysis . They can react with various nucleophiles and electrophiles . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Mechanism of Action

Safety and Hazards

While specific safety data for “5-Bromo-2-ethylsulfanyl-nicotinic acid tert-butyl ester” is not available, tert-butyl esters in general can be hazardous. For example, tert-Butyl bromoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause severe skin burns and eye damage .

Future Directions

Recent research has been focusing on developing milder and safer methods for the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This could potentially lead to safer and more efficient synthetic procedures involving “5-Bromo-2-ethylsulfanyl-nicotinic acid tert-butyl ester” and similar compounds .

Properties

IUPAC Name |

tert-butyl 5-bromo-2-ethylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-5-17-10-9(6-8(13)7-14-10)11(15)16-12(2,3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWLNECIFJDBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=N1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-Pyrrolidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1486851.png)

![4-[(Oxolan-3-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1486854.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1486855.png)

![7-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486857.png)